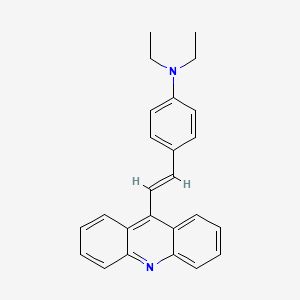
4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including anti-cancer, anti-bacterial, and anti-viral properties . The compound features an acridine moiety, which is known for its ability to intercalate into DNA, making it a significant candidate for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 9-aminoacridine and N,N-diethylaniline.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Product Isolation: The product is isolated by removing the solvent under reduced pressure, followed by purification using techniques such as recrystallization from anhydrous diethyl ether.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of acridin-9-yl carboxylic acid derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of halogenated acridine derivatives.
Scientific Research Applications
4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Industry: Utilized in the development of fluorescent dyes and materials for photophysical applications.
Mechanism of Action
The mechanism of action of 4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting DNA replication and transcription . This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding during replication . The compound’s ability to form π-π stacking interactions with DNA bases further stabilizes the intercalated complex .
Comparison with Similar Compounds
Similar Compounds
N-(acridin-9-yl)-2-(4-methylpiperidin-1-yl) acetamide: This compound shares the acridine moiety but differs in the substituents attached to the acridine ring.
Uniqueness
4-(2-(Acridin-9-yl)vinyl)-N,N-diethylaniline is unique due to its specific vinyl and diethylaniline substituents, which enhance its DNA intercalating ability and potential therapeutic applications. The combination of these substituents with the acridine core provides a distinct chemical profile that can be exploited for various biological and industrial applications .
Properties
Molecular Formula |
C25H24N2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
4-[(E)-2-acridin-9-ylethenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C25H24N2/c1-3-27(4-2)20-16-13-19(14-17-20)15-18-21-22-9-5-7-11-24(22)26-25-12-8-6-10-23(21)25/h5-18H,3-4H2,1-2H3/b18-15+ |
InChI Key |
PAYQSDMMJADTMS-OBGWFSINSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


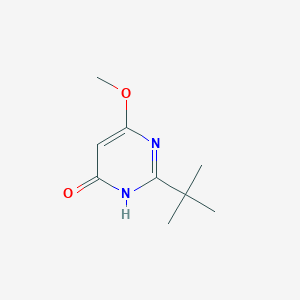
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)
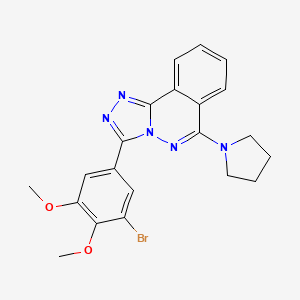
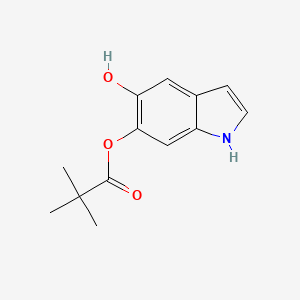
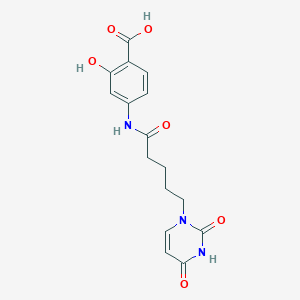
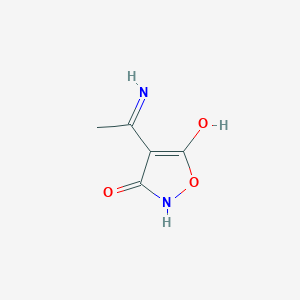
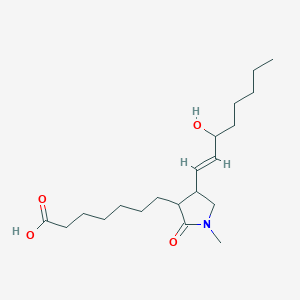
![3-Nitro-N-octylimidazo[1,2-B]pyridazin-6-amine](/img/structure/B12921042.png)
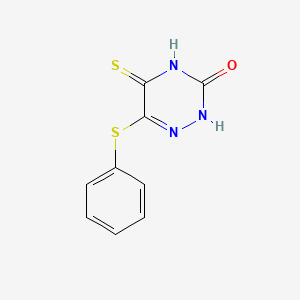
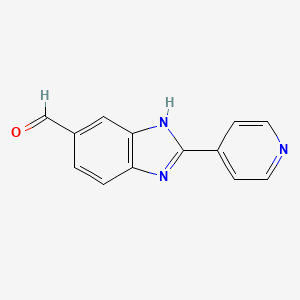

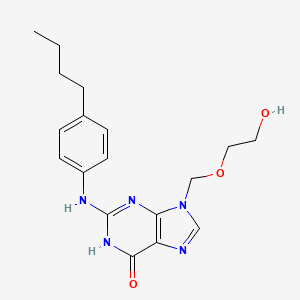
![2,3-Diphenylimidazo[1,2-C]quinazoline](/img/structure/B12921083.png)
